molecular formula C31H50O8 B589519 24,25-Dihydroxy Fusidic Acid CAS No. 80445-74-5

24,25-Dihydroxy Fusidic Acid

Cat. No.: B589519
CAS No.: 80445-74-5
M. Wt: 550.7 g/mol
InChI Key: PGLFLDPZTHZNCH-DMZSZUJBSA-N
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Preparation Methods

The preparation of 24,25-Dihydroxy Fusidic Acid involves several chemical synthesis steps. The process typically includes the synthesis of starting compounds, followed by alkylation reactions, hydrogenation reactions, and other chemical reaction steps . This synthetic route requires advanced organic synthesis technology and equipment . Industrial production methods are similar but scaled up to meet commercial demands.

Chemical Reactions Analysis

24,25-Dihydroxy Fusidic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

24,25-Dihydroxy Fusidic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: It is studied for its effects on cellular signaling pathways and gene expression.

    Medicine: It is used to treat skin diseases, certain leukemias, and tumors.

    Industry: It is used in the formulation of pharmaceuticals and skincare products.

Comparison with Similar Compounds

24,25-Dihydroxy Fusidic Acid is unique due to its specific chemical structure and mechanism of action. Similar compounds include:

Properties

CAS No.

80445-74-5

Molecular Formula

C31H50O8

Molecular Weight

550.7 g/mol

IUPAC Name

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid

InChI

InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23-,24?,26-,29-,30-,31-/m0/s1

InChI Key

PGLFLDPZTHZNCH-DMZSZUJBSA-N

SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C

Canonical SMILES

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C

Synonyms

(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11,24,25-tetrahydroxy-29-nordammar-17(20)-en-21-oic Acid;  24,25-Dihydroxyfusidic Acid;  Sodium Fusidate Impurity A

Origin of Product

United States

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